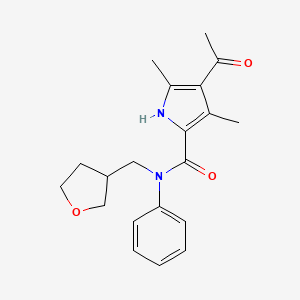
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide, also known as CMI-977, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, this compound has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
作用機序
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in cancer invasion and metastasis. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which regulate the levels of cyclic nucleotides involved in inflammation and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, this compound has been shown to inhibit the activity of MMPs and reduce the expression of vascular endothelial growth factor (VEGF), which are involved in cancer invasion and angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In cardiovascular diseases, this compound has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
実験室実験の利点と制限
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, this compound also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively tested in clinical trials, which limits its translational potential.
将来の方向性
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Furthermore, future research could focus on developing novel formulations and delivery systems to improve the solubility and stability of this compound, as well as conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its well-characterized mechanism of action and high potency make it an attractive candidate for further research and development. However, more studies are needed to fully understand its pharmacological properties and evaluate its translational potential.
合成法
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide is synthesized by reacting 1-methylindole-4-carboxylic acid with 4-methoxyaniline, followed by condensation with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to increase the yield and purity of this compound.
特性
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(1-methylindol-4-yl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-23-11-10-15-16(4-3-5-18(15)23)19(24)17(12-21)20(25)22-13-6-8-14(26-2)9-7-13/h3-11,17H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSBYKZYSQEIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)


![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)